Hexidium iodide is a fluorescent nucleic acid stain primarily used for identifying and differentiating bacterial species, particularly in microbiological applications. It selectively binds to the DNA of almost all Gram-positive bacteria while also permeating mammalian cells. This compound is often utilized in flow cytometry and microscopy for bacterial viability and Gram-staining techniques.
Hexidium iodide belongs to the class of iodinated compounds and is categorized as a nucleic acid stain. It is particularly noted for its application in microbiology for Gram staining and viability assessments.
The synthesis requires careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The compound is usually dissolved in a buffer solution (e.g., sodium bicarbonate) to prepare stock solutions for experimental use .
Hexidium iodide has a complex molecular structure characterized by its ability to intercalate with DNA. Its structure can be represented as follows:
The excitation and emission maxima for hexidium iodide are approximately 518 nm and 600 nm, respectively, making it suitable for fluorescence applications .
Hexidium iodide participates in several chemical reactions, primarily involving its interaction with nucleic acids:
In practical applications, hexidium iodide is typically diluted in a buffer solution before use in staining protocols. The binding efficiency can be influenced by factors such as ionic strength and temperature during the staining process .
Hexidium iodide functions primarily through its ability to penetrate cell membranes and bind to nucleic acids within the cells:
The fluorescence emitted by hexidium iodide upon binding to DNA allows for quantification and visualization of bacterial populations during flow cytometric analysis .
Hexidium iodide has several significant applications in scientific research:
Hexidium iodide (molecular formula: C₂₅H₂₈IN₃; CAS 211566-66-4) is a phenanthridinium-based fluorescent nucleic acid stain with excitation/emission maxima at approximately 518/600 nm [2] [4]. Its selective staining of gram-positive bacteria arises from fundamental differences in bacterial cell wall architecture. Gram-positive bacteria possess a thick, multilayered peptidoglycan matrix (20–80 nm) containing abundant teichoic acids and pores (~2 nm diameter). This porous structure allows lipophilic dyes like hexidium iodide (log P ≈ 2.8) to diffuse freely into the cytoplasm [1] [2]. In contrast, gram-negative bacteria feature a thin peptidoglycan layer (7–8 nm) overlaid by an asymmetric outer membrane composed of lipopolysaccharides (LPS), phospholipids, and porins. This outer membrane acts as a permeability barrier to hydrophobic molecules, preventing hexidium iodide penetration [1] [8].
The selectivity was validated in flow cytometry studies using 45 clinically relevant bacterial strains. Gram-positive organisms (e.g., Staphylococcus aureus, Enterococcus faecalis) exhibited strong red-orange fluorescence after hexidium iodide staining, while gram-negative species (e.g., Escherichia coli, Pseudomonas aeruginosa) remained unstained [1]. Notably, traditionally "gram-variable" organisms like Acinetobacter spp. were correctly classified using this method, overcoming limitations of classical Gram staining that misclassified them as gram-positive [1].
Table 1: Bacterial Cell Wall Properties Influencing Hexidium Iodide Permeability
Cell Wall Component | Gram-Positive Bacteria | Gram-Negative Bacteria |
---|---|---|
Peptidoglycan Thickness | 20–80 nm (multilayered) | 7–8 nm (monolayer) |
Outer Membrane | Absent | Present (LPS-rich) |
Porin Size | ~2 nm pores | Selective channels (<1 kDa exclusion) |
Lipophilicity Barrier | Low (hydrophilic pores) | High (hydrophobic core) |
Hexidium Iodide Uptake | Efficient diffusion | Blocked |
Upon entering gram-positive cells, hexidium iodide binds doublestranded DNA through intercalation between base pairs, with minor groove binding contributing to stabilization [2] [7]. This intercalation induces a conformational shift in the dye molecule, resulting in enhanced quantum yield and emission of orange-red fluorescence (λₘₐₓ = 600 nm) [2] [4]. The dye’s fluorescence intensity increases 10- to 20-fold upon nucleic acid binding due to reduced molecular vibration and rotation in the DNA-bound state [7].
A critical phenomenon occurs when hexidium iodide is co-stained with green-fluorescent SYTO dyes (e.g., SYTO 9, SYTO 13). In gram-positive bacteria, hexidium iodide competitively displaces SYTO 13 from DNA binding sites and quenches its fluorescence via Förster Resonance Energy Transfer (FRET). Hexidium iodide acts as an acceptor molecule for the excited-state energy of SYTO 13 (donor), dissipating it non-radiatively [1] [5]. Consequently, gram-positive bacteria exhibit exclusively red fluorescence, while gram-negative bacteria—lacking hexidium iodide penetration—display only SYTO 13-derived green fluorescence. This quenching dynamic enables clear differentiation in mixed bacterial populations using dual-wavelength detection:
Table 2: Fluorescence Properties of Hexidium Iodide in Gram Differentiation Assays
Parameter | Hexidium Iodide Alone | With SYTO 9/13 |
---|---|---|
DNA Binding Mechanism | Intercalation | Competitive intercalation |
Fluorescence (Gram+) | Red-orange (600 nm) | Red-orange (quenched green) |
Fluorescence (Gram–) | None | Green (509 nm) |
Excitation Compatibility | 488 nm laser/arc lamp | 488 nm laser/arc lamp |
Quantum Yield (Bound) | 0.21–0.35 | Unchanged |
Ethylenediaminetetraacetic acid (EDTA) chelates divalent cations (Mg²⁺, Ca²⁺) critical for maintaining the integrity of gram-negative outer membranes. Treatment with EDTA (typically 1–5 mM) disrupts ionic bridges between LPS molecules, creating transient pores that permit hexidium iodide to penetrate gram-negative bacteria [2] [5]. This chemical permeabilization eliminates the inherent Gram selectivity of the dye, enabling universal DNA binding across bacterial types.
Flow cytometry studies with Escherichia coli demonstrated a 50-fold increase in hexidium iodide fluorescence after 1 mM EDTA treatment [1]. This occurs because EDTA:
The EDTA-mediated permeabilization is time- and concentration-dependent. Optimal results require 5–10 minutes of EDTA exposure before dye application. Notably, gram-positive bacteria remain stainable without EDTA, as their peptidoglycan lacks significant cation-dependent barrier function [1] [2]. This principle extends to complex ecosystems like gut microbiota, where EDTA pretreatment combined with hexidium iodide allows total bacterial quantification via flow cytometry, bypassing Gram-based heterogeneity [8].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2